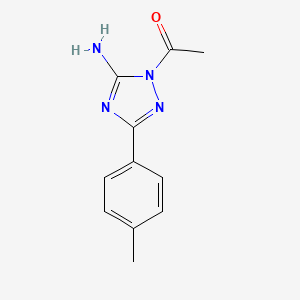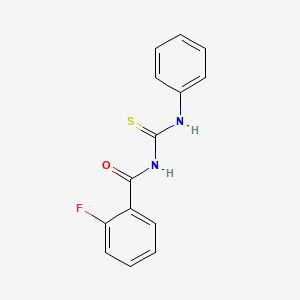![molecular formula C17H16ClN5O B5765264 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5765264.png)
2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide, also known as CPTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPTA belongs to the class of tetrazole-containing compounds, which have shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer progression. This compound has been shown to inhibit the activity of AKT, a protein kinase that plays a critical role in cell survival and proliferation. This compound also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells through the activation of caspases, a family of proteases involved in programmed cell death. This compound has also been shown to inhibit the expression of several genes involved in inflammation and cancer progression, including COX-2, MMP-9, and VEGF.
実験室実験の利点と制限
One of the main advantages of 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide is its potent anti-cancer activity against a wide range of cancer cell lines. This compound has also been shown to have low toxicity in normal cells, making it a potentially safe and effective anti-cancer agent. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for the study of 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide. One potential application is in the development of combination therapies for cancer treatment. This compound has been shown to enhance the anti-cancer activity of several chemotherapeutic agents, suggesting that it may be an effective adjuvant therapy. Another potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to have neuroprotective effects in vitro, suggesting that it may be a potential therapeutic agent for these disorders. Finally, more research is needed to fully understand the mechanism of action of this compound and to identify potential side effects, which will be important for the development of safe and effective therapies.
合成法
2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzonitrile with sodium azide to form 2-chlorophenyl azide. The resulting compound is then reacted with 2,4-dimethylphenylacetyl chloride to form the final product, this compound. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.
科学的研究の応用
2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to induce apoptosis, inhibit cell migration and invasion, and suppress tumor growth in vivo.
特性
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-7-8-15(12(2)9-11)19-16(24)10-23-21-17(20-22-23)13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMAWBQRQGEVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)

![2-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B5765193.png)

![N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5765214.png)

![1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5765220.png)
![N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5765221.png)


![1'-amino-5'H-spiro[cyclopentane-1,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B5765261.png)

![2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5765270.png)
![2-(2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5765278.png)